Cas no 1701591-17-4 (2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

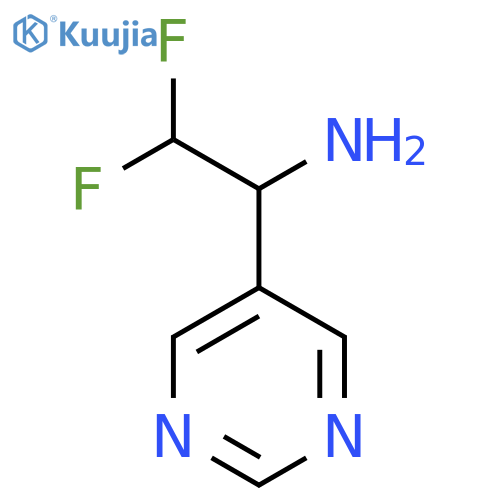

1701591-17-4 structure

商品名:2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine

- 1701591-17-4

- AKOS026736729

- EN300-1233959

-

- インチ: 1S/C6H7F2N3/c7-6(8)5(9)4-1-10-3-11-2-4/h1-3,5-6H,9H2

- InChIKey: GBLMGYCXCDBQLS-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1=CN=CN=C1)N)F

計算された属性

- せいみつぶんしりょう: 159.06080356g/mol

- どういたいしつりょう: 159.06080356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 51.8Ų

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1233959-1.0g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 1g |

$1643.0 | 2023-05-27 | ||

| Enamine | EN300-1233959-0.1g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 0.1g |

$1447.0 | 2023-05-27 | ||

| Enamine | EN300-1233959-0.5g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 0.5g |

$1577.0 | 2023-05-27 | ||

| Enamine | EN300-1233959-0.05g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 0.05g |

$1381.0 | 2023-05-27 | ||

| Enamine | EN300-1233959-2.5g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 2.5g |

$3220.0 | 2023-05-27 | ||

| Enamine | EN300-1233959-10000mg |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 10000mg |

$4852.0 | 2023-10-02 | ||

| Enamine | EN300-1233959-1000mg |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 1000mg |

$1129.0 | 2023-10-02 | ||

| Enamine | EN300-1233959-100mg |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 100mg |

$993.0 | 2023-10-02 | ||

| Enamine | EN300-1233959-250mg |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 250mg |

$1038.0 | 2023-10-02 | ||

| Enamine | EN300-1233959-5.0g |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine |

1701591-17-4 | 5g |

$4764.0 | 2023-05-27 |

2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1701591-17-4 (2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量